2-(Piperazin-1-ylmethyl)benzonitrile hydrochloride
Overview
Description
2-(Piperazin-1-ylmethyl)benzonitrile hydrochloride is a chemical compound with the molecular formula C12H16ClN3 . Its molecular weight is 237.73 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 2-(Piperazin-1-ylmethyl)benzonitrile hydrochloride consists of 12 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms .Physical And Chemical Properties Analysis
2-(Piperazin-1-ylmethyl)benzonitrile hydrochloride is a solid substance . It should be stored in a dry room at ambient temperature .Scientific Research Applications
Hepatitis C Virus (HCV) Inhibition
A derivative of 2-(Piperazin-1-ylmethyl)benzonitrile, specifically 4-(Piperazin-1-yl)-2-((p-tolylamino)methyl)-benzonitrile, was identified as a modest HCV inhibitor. Further optimization led to a new scaffold with significantly increased antiviral activity against HCV, showing potential as a single or combinational therapeutic agent (Jiang et al., 2020).
PD-1/PD-L1 Inhibition
A series of derivatives of 2-(Piperazin-1-ylmethyl)benzonitrile were synthesized to examine their effect on the interaction between PD-1 and PD-L1. Compound 7 in this series showed potent inhibitory activity for PD-1/PD-L1 binding, indicating potential as an inhibitor of this signaling pathway (Narva et al., 2020).
Photo-induced Electron Transfer
Piperazine substituted naphthalimide compounds, including derivatives of 2-(Piperazin-1-ylmethyl)benzonitrile, were studied for their luminescent properties and photo-induced electron transfer capabilities. These properties indicate potential applications in fluorescence and photonic devices (Gan et al., 2003).
Organotin(IV) Derivatives
Organotin(IV) derivatives of 2-(Piperazin-1-ylmethyl)benzonitrile showed significant antibacterial, antifungal, and cytotoxic activities against ovarian cancer cells. This research suggests their potential in pharmaceutical applications, particularly as anticancer agents (Shaheen et al., 2018).
5-HT6 Receptor Antagonism
A novel 5-HT6 receptor antagonist based on a derivative of 2-(Piperazin-1-ylmethyl)benzonitrile was characterized for its physicochemical properties, indicating its potential in treating conditions like obesity (Hugerth et al., 2006).
ACAT-1 Inhibition
A compound based on 2-(Piperazin-1-ylmethyl)benzonitrile was identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1. This suggests potential therapeutic applications for diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Antibacterial Activity
A study on Terazosin hydrochloride, derived from 2-(Piperazin-1-ylmethyl)benzonitrile, showed significant antibacterial activity against various bacteria, indicating its potential use in antimicrobial therapies (Kumar et al., 2021).
Antidepressant Activity
The metabolism of a novel antidepressant, Lu AA21004, which is a derivative of 2-(Piperazin-1-ylmethyl)benzonitrile, was investigated, demonstrating its potential in treating major depressive disorder (Hvenegaard et al., 2012).
Antimicrobial Activity
A series of s-triazines containing 2-(Piperazin-1-ylmethyl)benzonitrile showed promising antimicrobial activity, suggesting potential use in developing new antimicrobial agents (Patel et al., 2010).
Antidiabetic Activity
Piperazine derivatives, including those based on 2-(Piperazin-1-ylmethyl)benzonitrile, were identified as new antidiabetic compounds, showing potential in increasing insulin secretion and improving glucose tolerance (Le Bihan et al., 1999).
Safety and Hazards
properties
IUPAC Name |
2-(piperazin-1-ylmethyl)benzonitrile;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.ClH/c13-9-11-3-1-2-4-12(11)10-15-7-5-14-6-8-15;/h1-4,14H,5-8,10H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXVBWJSVAYEIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=CC=C2C#N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1289388-18-6 | |
Record name | Benzonitrile, 2-(1-piperazinylmethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1289388-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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